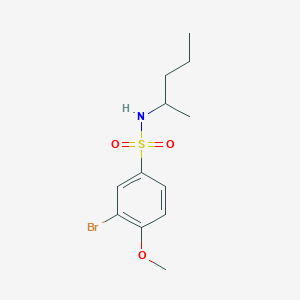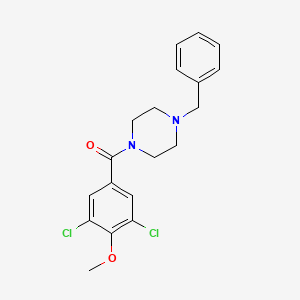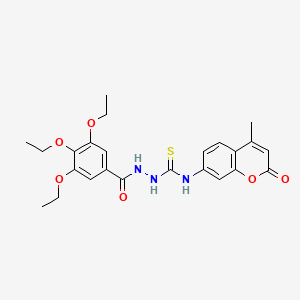
3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide
説明
3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, BMB has been found to have unique properties that make it a promising candidate for a variety of research applications.
作用機序
3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide works by blocking the activity of TRPV1 and Nav1.7 channels, which are involved in pain sensation and transmission. By inhibiting these channels, 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide can reduce pain and inflammation in animal models. The exact mechanism of action of 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide is still under investigation, but it is believed to involve the binding of 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide to specific sites on the channels, which prevents them from functioning properly.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, as well as to have anti-convulsant and anti-epileptic properties. 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide in scientific research is its specificity for TRPV1 and Nav1.7 channels. This makes it a valuable tool for studying the function of these channels in animal models. However, one of the limitations of using 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide is its potential toxicity. 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been shown to be toxic at high doses, and care must be taken when handling and administering it in animal experiments.
将来の方向性
There are many potential future directions for research involving 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide that could be used to treat pain and inflammation in humans. Another area of interest is the use of 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been proposed as a potential treatment for epilepsy and other neurological disorders. Further research is needed to fully understand the potential of 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide in these areas.
科学的研究の応用
3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation. 3-bromo-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals.
特性
IUPAC Name |
3-bromo-4-methoxy-N-pentan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-5-9(2)14-18(15,16)10-6-7-12(17-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAJGVBTDXSHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(pentan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)
![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)

![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4119801.png)
![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)
![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)
![1-(4-fluorophenyl)-4-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4119849.png)
![N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)
![N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119857.png)